molecular formula C16H20N2O2S2 B2978216 2-(4-isopropylphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide CAS No. 942009-66-7

2-(4-isopropylphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide

Cat. No.: B2978216
CAS No.: 942009-66-7
M. Wt: 336.47
InChI Key: IDBUBJKVBNSYOM-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a (methylthio)methyl group at position 4 and an acetamide linkage to a 4-isopropylphenoxy moiety. Key structural attributes include:

  • Thiazole ring: A common scaffold in bioactive molecules, contributing to hydrogen bonding and π-π interactions.
  • Acetamide linker: Enhances solubility and facilitates interactions with target proteins.
  • 4-Isopropylphenoxy group: A lipophilic substituent that may influence membrane permeability and metabolic stability.

Properties

IUPAC Name

N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c1-11(2)12-4-6-14(7-5-12)20-8-15(19)18-16-17-13(9-21-3)10-22-16/h4-7,10-11H,8-9H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBUBJKVBNSYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-isopropylphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of isopropyl and methylthio groups contributes to its unique chemical reactivity and biological profile.

Property Value
Molecular Formula C15H18N2O2S
Molecular Weight 298.38 g/mol
IUPAC Name This compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with thiazole moieties often possess significant antimicrobial properties. This compound's structure suggests potential efficacy against various bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which is critical in conditions such as arthritis and other inflammatory diseases.
  • Anticancer Potential : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory processes or cancer cell metabolism.
  • Receptor Modulation : The compound could interact with various receptors, influencing cellular signaling pathways related to inflammation and tumor growth.

Antimicrobial Activity

A study evaluated the antimicrobial effects of related thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures showed significant inhibition zones, leading to the hypothesis that this compound might exhibit comparable activity.

Anti-inflammatory Effects

In vitro studies demonstrated that thiazole derivatives can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may possess anti-inflammatory properties relevant for treating chronic inflammatory conditions.

Anticancer Potential

Research involving various cancer cell lines (e.g., breast cancer MCF-7 cells) indicated that compounds with thiazole rings can induce apoptosis. A comparative study showed that derivatives similar to this compound led to significant reductions in cell viability at micromolar concentrations.

Comparison with Similar Compounds

Thiazole-Acetamide Derivatives with Piperazine/Piperidine Moieties

Example Compounds :

  • 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13)
  • Compound 4 (N-(4-(4-bromophenyl)thiazol-2-yl)-2-(piperazine-derived)acetamide)
Property Target Compound Compound 13 Compound 4
Molecular Weight Not provided 422.54 g/mol Not specified
Melting Point Not available 289–290°C Prepared similarly to PTX
Key Substituents 4-Isopropylphenoxy 4-Methoxyphenylpiperazine 4-Bromophenyl, piperazine
Biological Activity Hypothesized MMP inhibition Potential MMP inhibition Pharmacokinetic modulation

Key Differences :

  • Piperazine/piperidine-containing derivatives (e.g., Compound 13) exhibit higher melting points (~280–300°C), suggesting enhanced crystallinity compared to the target compound’s likely lower melting point due to its flexible (methylthio)methyl group .

Triazole-Linked Thiazole-Acetamide Derivatives

Example Compounds :

  • 11c (triazole-quinoxaline derivative)
  • 11d (fluorophenyl-triazole-quinoxaline)
Property Target Compound 11c 11d
Synthesis Method Not described Click chemistry Click chemistry
Molecular Weight Not provided ~458.5 g/mol (MS data) ~458.5 g/mol (MS data)
Spectral Data N/A 13C NMR: δ 21.2–179.4 MS: m/z 458.5 (MH+)

Key Differences :

  • Triazole-containing analogs (11c, 11d) are synthesized via click chemistry , ensuring high regioselectivity and purity (>95%), whereas the target compound’s synthesis route is unspecified .

Coumarin-Conjugated Thiazole-Acetamide Derivatives

Example Compounds :

  • 6a (coumarin-methylamino derivative)
  • 13 (2,4-dichlorophenyl-coumarin analog)
Property Target Compound 6a 13
Melting Point Not available Not reported 216–220°C
Biological Activity Unknown α-Glucosidase inhibition α-Glucosidase inhibition
Key Feature 4-Isopropylphenoxy Coumarin-linked thiazole Dichlorophenyl substitution

Key Differences :

  • Coumarin derivatives (6a, 13) exhibit α-glucosidase inhibitory activity (IC50 values in µM range), likely due to coumarin’s planar structure enabling π-stacking with enzyme pockets. The target compound’s isopropylphenoxy group may instead favor hydrophobic interactions with MMPs .

Excluded Analogs (Benzimidazole-Thiazole-Acetamides)

Example Compounds :

  • 2-(Benzimidazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide
Property Target Compound Benzimidazole Analog
Therapeutic Use Hypothesized anti-inflammatory Local anesthetic
Structural Difference (Methylthio)methyl group Benzimidazole ring

Key Insight :

  • Benzimidazole-containing analogs were excluded from recent studies due to prior use as local anesthetics, highlighting the target compound’s novelty in targeting TRPV1 or MMPs rather than neuronal sodium channels .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-isopropylphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide?

Answer:

  • Thiazole Core Synthesis : React 2-amino-4-((methylthio)methyl)thiazole with acetonitrile in the presence of anhydrous AlCl₃ to form the acetamide backbone .
  • Phenoxy Coupling : Use nucleophilic aromatic substitution (SNAr) to attach the 4-isopropylphenoxy group. Optimize solvent choice (e.g., DMF or DCM) and temperature (70–90°C) to enhance yield .
  • Purification : Recrystallize the product using ethanol or methanol, and confirm purity via TLC and elemental analysis .

Basic: What analytical techniques are critical for structural validation of this compound?

Answer:

  • Spectroscopy :
    • IR : Confirm carbonyl (C=O, ~1715 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹) .
    • NMR : Use ¹H and ¹³C NMR to verify acetamide (-NHCO- at δ ~11.8 ppm), isopropylphenoxy protons (δ ~1.2–1.3 ppm), and methylthio groups (δ ~2.1 ppm) .
  • Elemental Analysis : Compare experimental C, H, N, S percentages with theoretical values (±0.3% tolerance) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

  • Substituent Modifications :
    • Vary the phenoxy group (e.g., halogenation, alkyl chain length) to assess hydrophobicity effects .
    • Replace methylthio with sulfoxide/sulfone groups to evaluate redox stability .
  • Biological Screening :
    • Test against α-glucosidase (IC₅₀ assays) and Aurora kinases (kinase inhibition assays) .
    • Use molecular docking (e.g., AutoDock Vina) to predict binding modes with enzyme active sites .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

  • Assay Validation : Include positive controls (e.g., acarbose for α-glucosidase , cisplatin for apoptosis ).
  • Pharmacokinetic Profiling : Assess solubility (logP via HPLC) and metabolic stability (microsomal assays) to explain discrepancies in vivo vs. in vitro .
  • Statistical Analysis : Apply ANOVA or Student’s t-test (p < 0.05) to ensure reproducibility .

Basic: What in vitro models are suitable for evaluating antifungal activity?

Answer:

  • Fungal Strains : Use Macrophomina phaseolina and Fusarium oxysporum in agar diffusion assays .
  • Dosage : Test at 100–500 µg/mL and compare inhibition zones to dimethomorph (standard) .
  • MIC Determination : Employ broth microdilution methods per CLSI guidelines .

Advanced: What computational strategies predict binding affinity to Aurora kinases?

Answer:

  • Docking Studies : Use crystal structures of Aurora-A (PDB: 1MQ4) and Aurora-B (PDB: 4C3V) to model interactions with the thiazole acetamide core .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS) over 100 ns to validate binding poses .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding energy (ΔG < -8 kcal/mol indicates high affinity) .

Basic: How can researchers troubleshoot low yields in the final coupling step?

Answer:

  • Catalyst Optimization : Replace AlCl₃ with milder Lewis acids (e.g., ZnCl₂) to reduce side reactions .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve nucleophilicity .
  • Reaction Monitoring : Use TLC (hexane:ethyl acetate 3:1) to track intermediate formation .

Advanced: What strategies enhance metabolic stability for in vivo applications?

Answer:

  • Prodrug Design : Introduce ester or phosphonate groups to mask labile sites (e.g., methylthio) .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .
  • Metabolite Identification : Use LC-MS to profile degradation products in liver microsomes .

Basic: How is the compound’s purity validated for pharmacological studies?

Answer:

  • HPLC : Use a C18 column (ACN:H₂O gradient) with >95% purity threshold .
  • Melting Point : Compare experimental values (e.g., 216–220°C) with literature data .
  • Mass Spectrometry : Confirm molecular ion peaks (m/z ~383.4) via ESI-MS .

Advanced: What mechanistic studies elucidate its role in apoptosis induction?

Answer:

  • Flow Cytometry : Measure Annexin V/PI staining in cancer cell lines (e.g., HeLa) .
  • Western Blotting : Quantify caspase-3/7 activation and Bcl-2/Bax ratios .
  • ROS Detection : Use DCFH-DA probes to assess oxidative stress contributions .

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